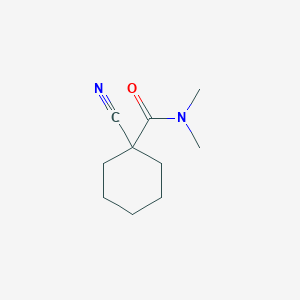![molecular formula C14H13FN2O2 B7588201 6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588201.png)
6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid, also known as FMP3, is a synthetic compound that has been widely used in scientific research applications. It belongs to the class of pyridine carboxylic acids and is a potent inhibitor of a specific enzyme called protein tyrosine phosphatase 1B (PTP1B).
Mécanisme D'action
6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid is a potent and selective inhibitor of PTP1B. It binds to the active site of the enzyme and prevents its catalytic activity. This leads to an increase in insulin signaling and glucose uptake in cells. This compound has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. It has also been shown to inhibit the growth and proliferation of cancer cells by targeting the PTP1B signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It improves insulin sensitivity and glucose homeostasis in animal models of diabetes. It also inhibits the growth and proliferation of cancer cells by targeting the PTP1B signaling pathway. This compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in cells. It has also been shown to have neuroprotective effects and can protect neurons from oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid has several advantages for lab experiments. It is a potent and selective inhibitor of PTP1B and can be used to study its role in various physiological and pathological conditions. This compound is also easy to synthesize and can be obtained in large quantities. However, this compound also has some limitations. It has poor solubility in water and requires the use of organic solvents for its preparation and use. This compound can also have off-target effects on other enzymes and proteins, which can complicate its use in lab experiments.
Orientations Futures
There are several future directions for the use of 6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid in scientific research. One area of interest is the development of new PTP1B inhibitors with improved potency and selectivity. Another area of interest is the study of the molecular mechanisms of PTP1B inhibition and its downstream signaling pathways. This compound can also be used to study the role of PTP1B in other physiological and pathological conditions such as inflammation, neurodegenerative diseases, and cancer. Finally, this compound can be used as a lead compound for the development of new drugs for the treatment of diabetes and cancer.
Méthodes De Synthèse
The synthesis of 6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid involves a series of chemical reactions starting from commercially available starting materials. The first step involves the protection of the amino group of 2-fluorobenzylamine with a suitable protecting group such as Boc (tert-butyloxycarbonyl). The protected amine is then reacted with 3-pyridinecarboxylic acid in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to give the desired product this compound. The final product is then purified by column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid has been widely used as a tool compound in scientific research to study the role of PTP1B in various physiological and pathological conditions. PTP1B is a key regulator of insulin signaling and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. This compound has been used to study the role of PTP1B in obesity, type 2 diabetes, and cancer. It has also been used to investigate the molecular mechanisms of PTP1B inhibition and its downstream signaling pathways.
Propriétés
IUPAC Name |
6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-17(9-11-4-2-3-5-12(11)15)13-7-6-10(8-16-13)14(18)19/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADQLXJRTOYXMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2-Methylphenyl)ethylamino]propanoic acid](/img/structure/B7588137.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzothiophene-2-carboxamide](/img/structure/B7588141.png)

![4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7588149.png)


![Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate](/img/structure/B7588170.png)
![2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7588186.png)
![(3,5-Dimethoxyphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7588190.png)

![5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588200.png)

![1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine](/img/structure/B7588211.png)